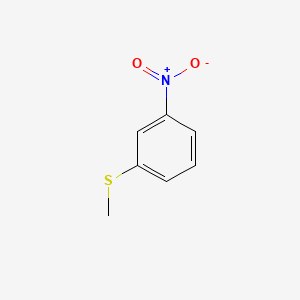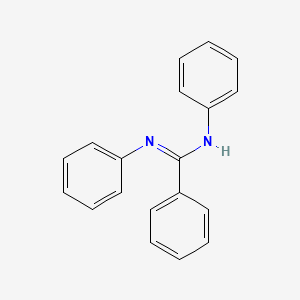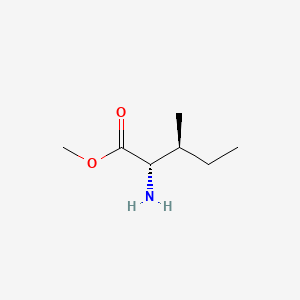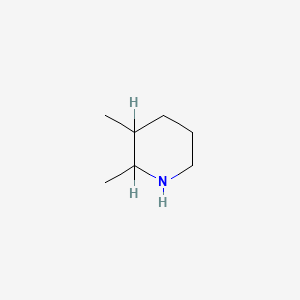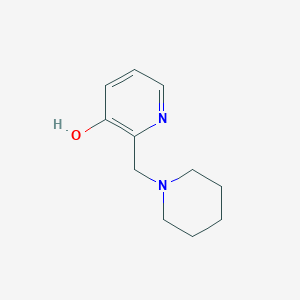
3-Pyridinol, 2-(piperidinomethyl)-
Übersicht
Beschreibung
“3-Pyridinol, 2-(piperidinomethyl)-” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of pyridinol, which is a six-membered heterocyclic compound with a nitrogen atom and an oxygen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “3-Pyridinol, 2-(piperidinomethyl)-”, has been a topic of interest in recent years . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific process for the preparation of 2-amino-3-pyridinol involves the rearrangement of 3-hydroxy-2-imino-1-(2H)-pyridine sulfonic acid .Molecular Structure Analysis
The molecular structure of “3-Pyridinol, 2-(piperidinomethyl)-” can be analyzed using various methods. The structure can be viewed as a 2D Mol file or a computed 3D SD file . The structure includes a pyridinol core with a piperidinomethyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyridinol, 2-(piperidinomethyl)-” include its molecular weight of 192.26 . Other properties such as color, density, hardness, and melting and boiling points are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Role in Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . The unique structure of piperidine allows it to interact with various viral proteins, disrupting their function and inhibiting viral replication .
Antimalarial Applications
Piperidine derivatives have also been explored for their antimalarial properties . The nitrogen-containing heterocyclic ring of piperidine can interact with the heme groups in the malaria parasite, disrupting its life cycle .
Antimicrobial and Antifungal Applications
Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They can disrupt the cell wall of bacteria and fungi, leading to cell death .
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive drugs . They can act on various receptors and ion channels in the cardiovascular system, helping to lower blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can inhibit the production of inflammatory mediators and modulate pain perception .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They can modulate the activity of various neurotransmitters in the brain, helping to manage symptoms of psychosis .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-Pyridinol, 2-(piperidinomethyl)-” could involve further exploration of its potential applications in medicinal chemistry. Pyridinones have been adopted as an important block in medicinal chemistry and have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Pyridinol, 2-(piperidinomethyl)-”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-4-6-12-10(11)9-13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGAJCUJCTATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176067 | |
| Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinol, 2-(piperidinomethyl)- | |
CAS RN |
2168-16-3 | |
| Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperidinomethyl)-3-pyridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-PIPERIDINYLMETHYL)-3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0BXB34D35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






